molecular formula C18H18N2O3 B2421322 1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one CAS No. 697770-46-0

1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one

Cat. No. B2421322
CAS RN: 697770-46-0
M. Wt: 310.353
InChI Key: PANVKJKOGRXAOX-CMDGGOBGSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, piperazine derivatives are generally synthesized through nucleophilic substitution reactions involving piperazine and various electrophiles .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These can include reactions with acids and bases, redox reactions, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in water, while the size and shape of the molecule can influence its boiling and melting points .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Fluoroquinolones Synthesis

The compound has been used in the synthesis of fluoroquinolones, a family of antibacterials. Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

Ligand Complexes Study

The compound has been used in the study of biomolecule:ligand complexes . This helps in understanding the interaction between biomolecules and ligands, which is crucial in drug design and development.

Derivatization Reagent for Carboxyl Groups

This compound has been used as a derivatization reagent for the carboxyl groups on peptides . This is important in spectrophotometric analysis of phosphopeptides.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The compound has been used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . These derivatives have potential applications in various fields of medicinal chemistry.

PET Tracer for Imaging Cerebral Adenosine A2A Receptors

The compound has been used in the synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant). This is a PET tracer for the imaging of cerebral adenosine A2A receptors .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Piperazine derivatives have been studied for their antimicrobial and anticancer activities, among others .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

properties

IUPAC Name

(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(9-8-15-5-2-1-3-6-15)19-10-12-20(13-11-19)18(22)16-7-4-14-23-16/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVKJKOGRXAOX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Furylcarbonyl)piperazinyl)-3-phenylprop-2-EN-1-one

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